N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide
Overview
Description
This compound belongs to a class of chemically synthesized molecules that exhibit a range of biological activities, primarily due to their interaction with various receptors in the nervous system. Such compounds are typically synthesized for the purpose of studying their binding affinity and selectivity towards specific receptors, which can inform potential therapeutic applications.
Synthesis Analysis
Synthesis of compounds similar to N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide involves complex organic reactions, often starting with the formation of a piperazine backbone which is then functionalized with various aromatic and aliphatic groups through reactions such as cyclocondensation, chloroacetylation, and aminolysis (Zhang, Wen, Tang, & Li, 2007). These steps are crucial for introducing specific functional groups that dictate the compound's affinity and selectivity towards biological targets.
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like IR, 1H NMR, and X-ray diffraction methods. The structure often features a central piperazine ring attached to various substituents, including methoxyphenyl and ethoxyphenyl groups. These structures exhibit distinct geometrical configurations, affecting their interaction with biological molecules (Zhang et al., 2007).
Scientific Research Applications
Antihistamine Research
- Cetirizine , a piperazine antihistamine, is a principal human metabolite of hydroxyzine and a selective H1 histamine receptor antagonist. It has been effective in treating urticaria and allergic rhinitis, showcasing the importance of structural features similar to those in the specified compound for therapeutic applications (Arlette, 1991).
Herbicide Metabolism
- The metabolism of chloroacetamide herbicides (e.g., acetochlor, alachlor) in human and rat liver microsomes has been studied, indicating a complex metabolic pathway that could involve similar compounds. Such studies can help understand the environmental and health impacts of related chemical structures (Coleman et al., 2000).
Synthetic Chemistry and Medicinal Applications
- Research into the synthesis of novel compounds derived from natural products like visnaginone and khellinone, leading to anti-inflammatory and analgesic agents, demonstrates the broad potential of incorporating specific functional groups into medicinal chemistry (Abu‐Hashem et al., 2020).
Environmental Chemistry
- Studies on the adsorption, bioactivity, and soil tests for herbicides, including acetochlor, highlight the environmental behavior of such compounds, which may share physicochemical properties with the specified molecule. Understanding these properties can aid in assessing the environmental fate of related chemicals (Weber & Peter, 1982).
Enzyme Inhibitory Activities
- The development of enzyme inhibitors , such as those targeting carbonic anhydrase or acetylcholinesterase, through the synthesis of specific amide derivatives, showcases the application of structural motifs present in the compound of interest for therapeutic purposes (Virk et al., 2018).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-3-28-20-7-5-4-6-18(20)25-12-10-24(11-13-25)15-21(26)23-17-14-16(22)8-9-19(17)27-2/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSDBOAOAHAEOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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